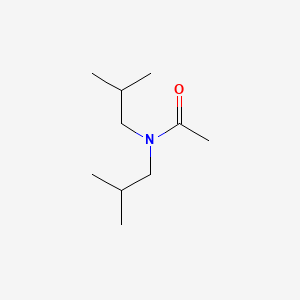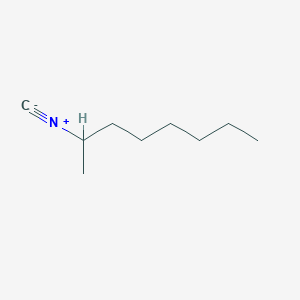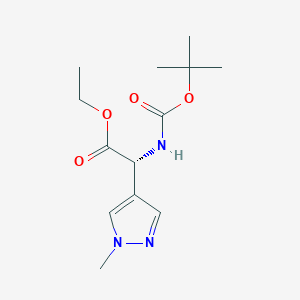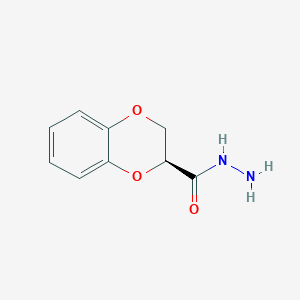![molecular formula C11H13NO2 B13911332 2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile is an organic compound with a complex structure that includes a hydroxypropyl group and a methoxybenzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile typically involves the reaction of 6-methoxybenzonitrile with a suitable hydroxypropylating agent under controlled conditions. One common method involves the use of (S)-propylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the selectivity of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at reflux temperature.
Substitution: Sodium ethoxide in ethanol at elevated temperatures.
Major Products
Oxidation: 2-[(2S)-2-oxopropyl]-6-methoxybenzonitrile.
Reduction: 2-[(2S)-2-hydroxypropyl]-6-methoxybenzylamine.
Substitution: 2-[(2S)-2-hydroxypropyl]-6-ethoxybenzonitrile.
Applications De Recherche Scientifique
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the methoxybenzonitrile moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2S)-2-hydroxypropyl]-4-methoxybenzonitrile
- 2-[(2S)-2-hydroxypropyl]-6-ethoxybenzonitrile
- 2-[(2S)-2-hydroxypropyl]-6-methylbenzonitrile
Uniqueness
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile is unique due to the specific positioning of the hydroxypropyl and methoxy groups, which confer distinct chemical and biological properties. The (S)-enantiomer is particularly significant for its stereospecific interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-8(13)6-9-4-3-5-11(14-2)10(9)7-12/h3-5,8,13H,6H2,1-2H3/t8-/m0/s1 |
Clé InChI |
WFUKXPFNUAFGPM-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CC1=C(C(=CC=C1)OC)C#N)O |
SMILES canonique |
CC(CC1=C(C(=CC=C1)OC)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)


![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)


![2-Benzo[b]furancarboxamide,3-amino-6-methoxy-](/img/structure/B13911303.png)

![tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13911308.png)


